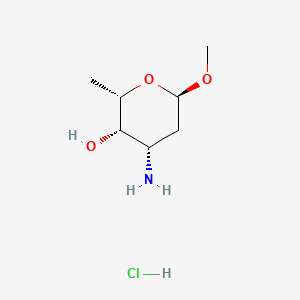

Methyl L-daunosamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl L-daunosamine hydrochloride is a biochemical compound with the molecular formula C₇H₁₆ClNO₃ and a molecular weight of 197.66 g/mol . It is a derivative of L-daunosamine, a sugar moiety commonly found in anthracycline antibiotics such as daunorubicin and doxorubicin . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl L-daunosamine hydrochloride involves the highly diastereoselective asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate . This is followed by osmium tetroxide-catalyzed dihydroxylation of the resulting adducts . The selectivity of the key dihydroxylation reaction can be significantly improved by employing the Sharpless asymmetric dihydroxylation protocol .

Industrial Production Methods

it is known that the compound is produced under cGMP conditions, ensuring high purity and quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl L-daunosamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: It can be reduced to form simpler compounds.

Substitution: The amino group in the compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Osmium tetroxide is commonly used as a catalyst.

Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

Substitution: Various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include methyl L-daunosaminide hydrochloride and methyl 3-epi-D-daunosaminide hydrochloride .

Aplicaciones Científicas De Investigación

Synthesis and Role in Anticancer Agents

Methyl L-daunosamine hydrochloride is primarily known for its involvement in the biosynthesis of anthracycline antibiotics such as daunorubicin and doxorubicin. These compounds are critical in cancer treatment due to their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in rapidly dividing cells.

- Biosynthesis Pathway : The biosynthesis of L-daunosamine is facilitated by the enzyme dTDP-L-daunosamine synthase, which utilizes nucleotide-activated sugar donors. Recent studies have successfully reconstituted this pathway in vitro, allowing for a better understanding of enzymatic steps involved and potential modifications for enhanced therapeutic efficacy .

- Chemical Modifications : Structural modifications of daunosamine can lead to derivatives with improved pharmacological profiles. For instance, altering the stereochemistry at specific positions can reduce cardiotoxicity while maintaining anticancer activity. This has been demonstrated with semisynthetic derivatives like epirubicin .

Biochemical Properties

This compound exhibits unique biochemical properties that contribute to its effectiveness as a therapeutic agent:

- Glycosylation : The presence of the L-daunosamine moiety enhances the solubility and stability of anthracycline drugs. Glycosylated compounds often show improved bioavailability and reduced side effects compared to their aglycone counterparts .

- Interaction with Metal Ions : Studies have shown that daunosamine-containing compounds can form complexes with metal ions such as Fe(III), which may influence their oxidative stress profiles and cardiotoxicity mechanisms .

Case Studies and Clinical Applications

Several case studies highlight the clinical relevance of this compound:

- Efficacy in Cancer Treatment : Clinical trials have demonstrated the effectiveness of anthracycline antibiotics containing daunosamine in treating various cancers, including leukemia and breast cancer. The modification of daunosamine has been linked to reduced cardiotoxicity while preserving antitumor activity .

- Research on Derivatives : Ongoing research is focused on synthesizing new derivatives of methyl L-daunosamine to explore their potential as novel anticancer agents. For example, studies involving the synthesis of analogs with altered sugar moieties have shown promise in enhancing therapeutic indices .

Data Tables

The following table summarizes key findings related to this compound and its applications:

| Aspect | Details |

|---|---|

| Chemical Structure | This compound is derived from L-daunosamine, a deoxyhexose sugar. |

| Primary Use | Synthesis of anthracycline antibiotics (e.g., daunorubicin, doxorubicin). |

| Mechanism of Action | Intercalates DNA and inhibits topoisomerase II, leading to apoptosis in cancer cells. |

| Clinical Relevance | Used in chemotherapy for leukemia, breast cancer, and other malignancies. |

| Research Focus | Development of less cardiotoxic derivatives through structural modifications. |

Mecanismo De Acción

The mechanism of action of Methyl L-daunosamine hydrochloride involves its incorporation into larger molecules, such as anthracycline antibiotics . These antibiotics exert their effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and proteins . The daunosamine moiety is crucial for the binding affinity and specificity of these antibiotics .

Comparación Con Compuestos Similares

Similar Compounds

Daunorubicin: An anthracycline antibiotic that also contains the daunosamine moiety.

Doxorubicin: Another anthracycline antibiotic with a similar structure.

Epirubicin: A derivative of doxorubicin with a different stereochemistry.

Uniqueness

Methyl L-daunosamine hydrochloride is unique due to its specific structure, which allows it to be used as a building block for the synthesis of various complex molecules . Its high diastereoselectivity and the ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research .

Actividad Biológica

Methyl L-daunosamine hydrochloride (Methyl L-daunosamine HCl) is a chemical compound that serves as a precursor in the synthesis of anthracycline antibiotics, particularly daunorubicin and doxorubicin. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₆ClNO₃ and a molecular weight of approximately 195.66 g/mol. It is characterized by the presence of a hydroxyl group, an amino group, and a methyl group, which contribute to its biological reactivity and potential therapeutic applications.

Biological Activity

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. Similar compounds within the anthracycline class have demonstrated the ability to inhibit tumor growth and proliferation. For instance, daunorubicin, derived from daunosamine, is widely recognized for its efficacy against various cancers including leukemias and solid tumors.

Mechanism of Action

The mechanism by which this compound exerts its biological effects largely involves the generation of reactive oxygen species (ROS), leading to DNA damage, particularly double-strand breaks (DSBs). This action is crucial for its role in inducing apoptosis in cancer cells . The compound interacts with topoisomerase II, stabilizing the cleavable complex between the enzyme and DNA, thereby inhibiting DNA replication and transcription processes .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Daunosamine | High | Antitumor, antiviral |

| Methyl α-L-daunosaminide | Moderate | Antimicrobial |

| N-acetyl-L-daunosamine | Moderate | Antiviral |

| L-acosamine | Moderate | Antimicrobial |

| 6-deoxy-L-idal | Low | Precursor for various derivatives |

This compound's unique methyl substitution enhances its solubility and biological activity compared to other similar compounds.

Case Studies

-

Cytotoxicity Against Tumor Cell Lines

A study by Baer & Siemsen (1988) highlighted that this compound exhibited significant cytotoxicity against various tumor cell lines. The IC50 values indicated potent activity against leukemia cell lines, reinforcing its potential as an anticancer agent. -

Synthesis and Pharmacological Evaluation

Research has demonstrated effective synthesis methods for this compound from readily available starting materials such as D-glucose. The pharmacological evaluation showed promising results in preclinical models, suggesting further investigation into clinical applications . -

Combination Therapy Potential

In combinatorial studies involving Streptomyces-derived compounds, this compound was evaluated for synergistic effects with other anticancer agents. The results indicated enhanced efficacy in tumor reduction when used in combination therapies .

Propiedades

IUPAC Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGBUAXDCLPMP-AOAPYHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.